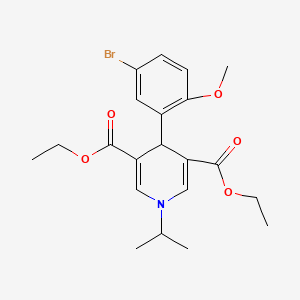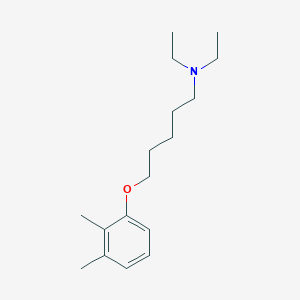![molecular formula C21H24N2O4 B4705891 N-butyl-3-(2-furyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide](/img/structure/B4705891.png)
N-butyl-3-(2-furyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide
Vue d'ensemble
Description
N-butyl-3-(2-furyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide, also known as BMFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMFA is a member of the acrylamide family and is synthesized through a specific method that involves several steps.
Applications De Recherche Scientifique
N-butyl-3-(2-furyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide has been found to have potential applications in various fields of scientific research. One of the most significant applications of this compound is in the development of fluorescent probes for the detection of protein kinase activity. This compound has been shown to selectively inhibit the activity of protein kinases, making it a useful tool for studying the role of protein kinases in cellular signaling pathways. This compound has also been used in the development of fluorescent probes for the detection of reactive oxygen species (ROS) in living cells.
Mécanisme D'action
The mechanism of action of N-butyl-3-(2-furyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide involves the inhibition of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. This compound selectively inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This binding results in the inhibition of the phosphorylation of target proteins, leading to the disruption of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of protein kinases by this compound has been shown to result in the suppression of cancer cell growth and the induction of apoptosis. This compound has also been shown to reduce inflammation and oxidative stress in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-3-(2-furyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide has several advantages for use in lab experiments. It is easily synthesized in high yields and purity, making it suitable for various applications. This compound is also highly selective for protein kinases, making it a useful tool for studying the role of protein kinases in cellular signaling pathways. However, the use of this compound in lab experiments is limited by its potential toxicity and the need for further optimization of its properties.
Orientations Futures
For the use of N-butyl-3-(2-furyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide in scientific research include the development of fluorescent probes and therapeutics and further optimization of its properties.
Propriétés
IUPAC Name |
(Z)-N-butyl-3-(furan-2-yl)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-4-13-22-21(25)19(15-18-6-5-14-27-18)23-20(24)12-9-16-7-10-17(26-2)11-8-16/h5-12,14-15H,3-4,13H2,1-2H3,(H,22,25)(H,23,24)/b12-9+,19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIBMTQQZXPZTL-YDJMSOKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=CO1)NC(=O)C=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC=CO1)/NC(=O)/C=C/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-9H-carbazole](/img/structure/B4705821.png)


![N-(2,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4705841.png)


![N-[4-(4-morpholinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4705857.png)

![7-[2-(2-naphthyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4705870.png)

![N-(4-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4705901.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4705908.png)
![6-benzyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4705909.png)